molecular formula C17H13Cl2N2O3- B14192227 1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate CAS No. 920983-19-3

1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate

Katalognummer: B14192227
CAS-Nummer: 920983-19-3
Molekulargewicht: 364.2 g/mol
InChI-Schlüssel: XZPQQTGETVPKTQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

The synthesis of 1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate involves multiple steps and specific reaction conditions. One common synthetic route includes the use of Vilsmeier-Haack reagent for formylation, followed by subsequent reactions to introduce the dicyano and dichloro groups . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include DDQ for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate involves its interaction with molecular targets through its reactive functional groups. The dichloro and dicyano groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions and pathways. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate stands out due to its unique combination of dichloro and dicyano groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.

Eigenschaften

CAS-Nummer

920983-19-3

Molekularformel

C17H13Cl2N2O3-

Molekulargewicht

364.2 g/mol

IUPAC-Name

[1-[2,6-dichloro-4-(4,4-dicyanobuta-1,3-dienyl)phenyl]-2-methylpropan-2-yl] carbonate

InChI

InChI=1S/C17H14Cl2N2O3/c1-17(2,24-16(22)23)8-13-14(18)6-11(7-15(13)19)4-3-5-12(9-20)10-21/h3-7H,8H2,1-2H3,(H,22,23)/p-1

InChI-Schlüssel

XZPQQTGETVPKTQ-UHFFFAOYSA-M

Kanonische SMILES

CC(C)(CC1=C(C=C(C=C1Cl)C=CC=C(C#N)C#N)Cl)OC(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.